Eriocalyxin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
Eriocalyxin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B (EriB), a naturally occurring ent-kaurane diterpenoid, has emerged as a promising therapeutic candidate with potent anti-cancer and anti-inflammatory properties. First isolated from the medicinal plant Isodon eriocalyx, EriB has been the subject of extensive research to elucidate its mechanisms of action and explore its potential in drug development. This technical guide provides a comprehensive overview of the discovery and isolation of Eriocalyxin B, detailed experimental protocols for its purification and biological characterization, and an in-depth look at the key signaling pathways it modulates. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.
Discovery and Natural Source
Eriocalyxin B was first identified as a bioactive compound isolated from the leaves of Isodon eriocalyx var. laxiflora (family Lamiaceae), a perennial herb traditionally used in Chinese medicine for its anti-inflammatory and anti-bacterial properties.[1][2] Subsequent studies have confirmed that Isodon eriocalyx is a rich source of various diterpenoids, with Eriocalyxin B being a major bioactive constituent.[3] The highest concentrations of EriB are typically found in the dried leaves of the plant.[3]
Physicochemical Properties
The fundamental physicochemical properties of Eriocalyxin B are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₅ | [4] |
| Molecular Weight | 344.40 g/mol | [4] |
| CAS Number | 84745-95-9 | [4] |
| Appearance | Colorless powder | [3] |
Isolation and Purification of Eriocalyxin B
The isolation of Eriocalyxin B from its natural source, Isodon eriocalyx, is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite methodology based on published literature.
Experimental Protocol: Extraction and Initial Fractionation
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Plant Material Preparation: Air-dried leaves of Isodon eriocalyx are pulverized into a fine powder.
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Solvent Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, which contains Eriocalyxin B, is collected and concentrated.
Experimental Protocol: Chromatographic Purification
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Silica Gel Column Chromatography:
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The concentrated EtOAc fraction is subjected to silica gel column chromatography.
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The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing Eriocalyxin B are pooled and concentrated.
-
-
Preparative Thin Layer Chromatography (Prep-TLC):
-
The enriched fraction from column chromatography is further purified using preparative TLC.
-
The sample is applied as a band onto a silica gel 60 F₂₅₄ plate.
-
The plate is developed using a solvent system of CHCl₃:MeOH (e.g., 15:1 v/v).[3]
-
The band corresponding to Eriocalyxin B (visualized under UV light) is scraped from the plate.
-
The compound is eluted from the silica gel using a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
The solvent is evaporated to yield purified Eriocalyxin B as a colorless powder.[3]
-
Purity Analysis
The purity of the isolated Eriocalyxin B can be determined using High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and 0.1% triethylamine in water |
| Detection | UV at 233 nm |
| Purity Achieved | >99% |
A validated HPLC method demonstrated linearity in the concentration range of 50–2500 ng/ml with an extraction recovery of over 80%.[5]
Isolation Workflow
Biological Activities and Mechanisms of Action
Eriocalyxin B exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are attributed to its ability to modulate multiple cellular signaling pathways.
Anti-Cancer Activity
EriB has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cancer Type | Cell Line(s) | Observed Effects | IC₅₀ Values |
| Prostate Cancer | PC-3, 22RV1 | Inhibition of proliferation, induction of apoptosis and autophagy | 0.46–3.26 µM |
| Triple-Negative Breast Cancer | MDA-MB-231 | Inhibition of proliferation, induction of apoptosis | - |
| Colon Cancer | SW1116 | Inhibition of proliferation, migration, invasion, and angiogenesis | ~1 µmol/l (effective concentration) |
Modulation of Key Signaling Pathways in Cancer
VEGFR-2 Signaling Pathway: Eriocalyxin B inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[6]
NF-κB Signaling Pathway: EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements, thereby suppressing the transcription of NF-κB target genes involved in inflammation and cell survival.[3][7][8]
Akt/mTOR Signaling Pathway: In prostate and breast cancer cells, Eriocalyxin B has been found to induce apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway. It decreases the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[9][10]
Experimental Protocols for Biological Assays
4.2.1. Cell Viability Assay (MTT Assay):
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of Eriocalyxin B for the desired time period (e.g., 24 or 48 hours).[9]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
4.2.2. Western Blot Analysis:
-
Treat cells with Eriocalyxin B at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-mTOR, total mTOR, NF-κB p65) overnight at 4°C.[6][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
4.2.3. NF-κB Activation Assay (Chromatin Immunoprecipitation - ChIP):
-
Treat cells with Eriocalyxin B followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the chromatin with an antibody against an NF-κB subunit (e.g., p65).[3]
-
Reverse the cross-linking and purify the DNA.
-
Analyze the precipitated DNA by PCR using primers specific for the promoter region of an NF-κB target gene.[3]
Conclusion and Future Directions
Eriocalyxin B is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further drug development. The detailed protocols for its isolation and biological evaluation provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on optimizing the isolation process to improve yields, conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo, and exploring potential synergistic effects with existing therapeutic agents. The continued investigation of Eriocalyxin B and its derivatives holds promise for the development of novel and effective treatments for a range of human diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Natural product Eriocalyxin B exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriocalyxin B inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriocalyxin B Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
